molecular formula C9H14N2 B13511795 (5-Isopropylpyridin-2-yl)methanamine

(5-Isopropylpyridin-2-yl)methanamine

Cat. No.: B13511795
M. Wt: 150.22 g/mol
InChI Key: RYHAVPRXWYVIJP-UHFFFAOYSA-N
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Description

(5-Isopropylpyridin-2-yl)methanamine is an organic compound with the molecular formula C9H14N2 It is a derivative of pyridine, featuring an isopropyl group at the 5-position and a methanamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Isopropylpyridin-2-yl)methanamine typically involves the reaction of 5-isopropyl-2-pyridinecarboxaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, which facilitates the conversion of the aldehyde group to the corresponding amine .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reductive amination processes. These methods utilize continuous flow reactors to ensure efficient mixing and reaction control, leading to high yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

(5-Isopropylpyridin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Different amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of (5-Isopropylpyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, influencing various biochemical pathways . Additionally, the compound’s amine group can participate in hydrogen bonding and other interactions, affecting its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Isopropylpyridin-2-yl)methanamine is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall chemical behavior compared to other similar compounds .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

(5-propan-2-ylpyridin-2-yl)methanamine

InChI

InChI=1S/C9H14N2/c1-7(2)8-3-4-9(5-10)11-6-8/h3-4,6-7H,5,10H2,1-2H3

InChI Key

RYHAVPRXWYVIJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(C=C1)CN

Origin of Product

United States

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